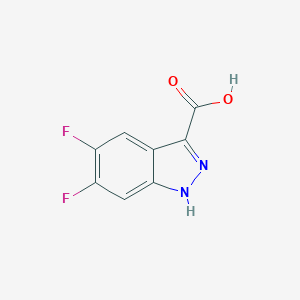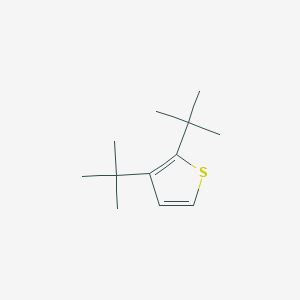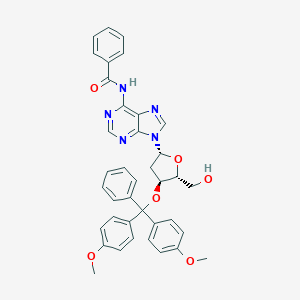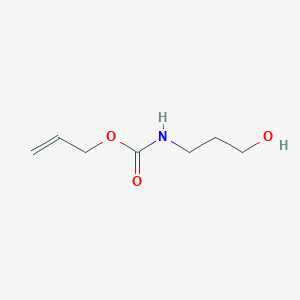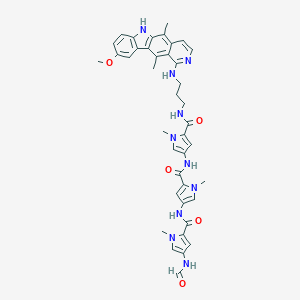
Distel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Distel is a natural compound found in various plants, including the milk thistle plant. It has gained significant attention in recent years due to its potential therapeutic benefits. Distel has been extensively studied for its ability to prevent and treat a wide range of diseases, including liver disease, cancer, and diabetes.
Mecanismo De Acción
Distel works by inhibiting the production of reactive oxygen species (ROS) in the body, which can cause oxidative damage to cells and tissues. It also activates various cellular signaling pathways that promote cell survival and inhibit cell death. These mechanisms of action make distel a promising candidate for the treatment of various diseases.
Efectos Bioquímicos Y Fisiológicos
Distel has been shown to have a range of biochemical and physiological effects on the body. It has been found to reduce inflammation, improve insulin sensitivity, and lower cholesterol levels. It also has hepatoprotective effects, which can help to prevent liver damage and improve liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Distel has several advantages for use in lab experiments. It is a natural compound, which means it is less likely to have toxic effects on cells and tissues. It is also relatively easy to obtain and purify, making it a cost-effective option for research. However, distel also has some limitations. Its effects can be dose-dependent, which means that high doses may have different effects than low doses. It can also be difficult to control for variables in experiments, which can make it challenging to draw definitive conclusions.
Direcciones Futuras
There are several future directions for research on distel. One area of interest is its potential as a treatment for liver disease. Studies have shown that distel can improve liver function and reduce liver damage, making it a promising candidate for the treatment of liver disease. Another area of interest is its potential as an anti-cancer agent. Distel has been shown to have anti-cancer properties, and further research is needed to determine its potential as a cancer treatment. Additionally, more research is needed to fully understand the mechanisms of action of distel and how it interacts with other compounds in the body.
Conclusion:
Distel is a natural compound with significant potential for use in the prevention and treatment of various diseases. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a promising candidate for further research. While there are some limitations to its use in lab experiments, distel has several advantages, including its natural origin and ease of extraction. Further research is needed to fully understand the mechanisms of action of distel and its potential therapeutic benefits.
Métodos De Síntesis
Distel can be obtained from the seeds of the milk thistle plant using various extraction methods, including solvent extraction and supercritical fluid extraction. The extraction process involves separating the active ingredients from the plant material and purifying them to obtain a concentrated form of distel.
Aplicaciones Científicas De Investigación
Distel has been the subject of numerous scientific studies, and its potential therapeutic benefits have been extensively investigated. The compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have hepatoprotective effects, making it a potential treatment for liver disease.
Propiedades
Número CAS |
144236-70-4 |
|---|---|
Nombre del producto |
Distel |
Fórmula molecular |
C40H42N10O5 |
Peso molecular |
742.8 g/mol |
Nombre IUPAC |
4-formamido-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C40H42N10O5/c1-22-28-10-13-42-37(35(28)23(2)34-29-17-27(55-6)8-9-30(29)47-36(22)34)41-11-7-12-43-38(52)31-15-25(19-49(31)4)45-40(54)33-16-26(20-50(33)5)46-39(53)32-14-24(44-21-51)18-48(32)3/h8-10,13-21,47H,7,11-12H2,1-6H3,(H,41,42)(H,43,52)(H,44,51)(H,45,54)(H,46,53) |
Clave InChI |
GQUAIKWWRYLALG-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=O |
SMILES canónico |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=O |
Otros números CAS |
144236-70-4 |
Sinónimos |
DISTA-ELLIPT distamycin-ellipticine hydbrid Distel distel(1+) N-(5-((3-(1-((5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)amino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide N-(5-((N-(5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-3-aminopropyl)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



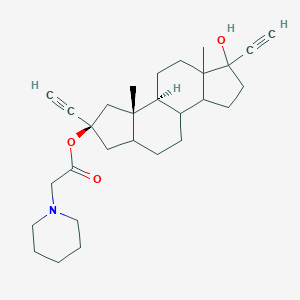
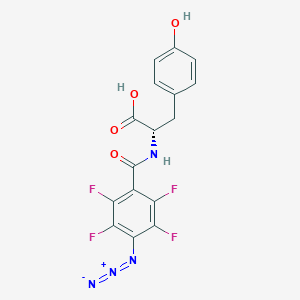
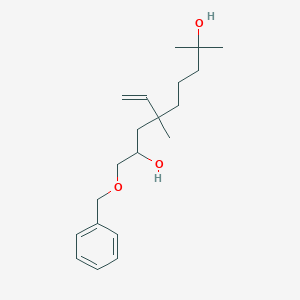
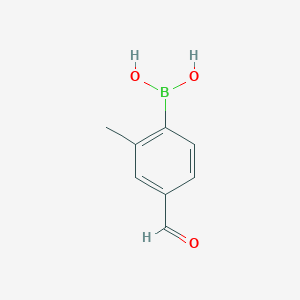
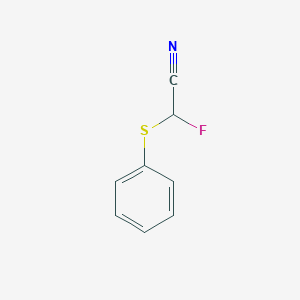

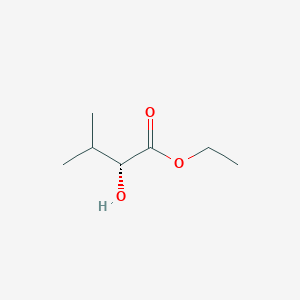
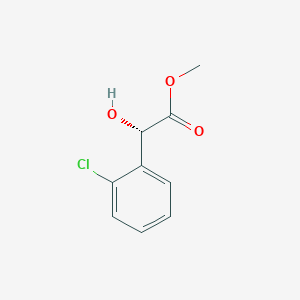
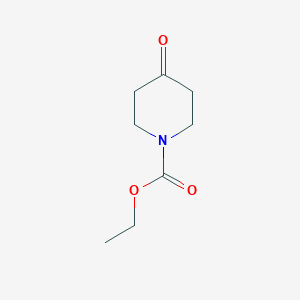
![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)
